4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one
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Overview
Description
4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with 2-phenyl-2-oxazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can interact with enzymes and receptors, modulating their activity. Additionally, the oxazolinone ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the oxazolinone ring.
2-Phenyl-2-oxazolin-5-one: Contains the oxazolinone ring but lacks the benzyloxy and methoxy groups.
Uniqueness
4-(4-Benzyloxy-3-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyloxy and methoxy groups, along with the oxazolinone ring, makes it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
51593-56-7 |
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Molecular Formula |
C24H19NO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4E)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO4/c1-27-22-15-18(12-13-21(22)28-16-17-8-4-2-5-9-17)14-20-24(26)29-23(25-20)19-10-6-3-7-11-19/h2-15H,16H2,1H3/b20-14+ |
InChI Key |
XMJZUMUQTBGQSM-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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